5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt
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Overview
Description
5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring and a benzenecarboximidate group. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzenecarboximidate group may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-2-oxadiazol-3-ium-5-yl)benzenecarboximidate
- N-(3-Ethyl-2-oxadiazol-3-ium-5-yl)benzenecarboximidate
- N-(3-Propyl-2-oxadiazol-3-ium-5-yl)benzenecarboximidate
Uniqueness
5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzenecarboximidate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |
InChI |
InChI=1S/C12H13N3O2/c1-9(2)15-8-11(17-14-15)13-12(16)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
FFGGAXRNIDFSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)N=C(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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